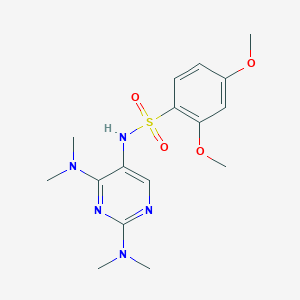

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-20(2)15-12(10-17-16(18-15)21(3)4)19-26(22,23)14-8-7-11(24-5)9-13(14)25-6/h7-10,19H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKERDJZZTZRLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of dimethylamino groups and the benzenesulfonamide moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can occur at the pyrimidine ring or the benzenesulfonamide moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a therapeutic agent or a diagnostic tool.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of dimethylamino-substituted pyrimidine and dimethoxybenzenesulfonamide groups. Below is a detailed comparison with analogous sulfonamide-pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

In contrast, morpholine () introduces a polar, bulky group that may alter selectivity . The 2,4-dimethoxybenzene in the target compound offers moderate hydrophilicity compared to the trimethylbenzene in BG14275, which is more lipophilic. This difference could influence membrane permeability and metabolic stability .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , where pyrimidine intermediates are coupled with sulfonamide precursors via acid-catalyzed reactions. However, the dimethoxy group may require protective strategies during synthesis to avoid demethylation .

SAR (Structure-Activity Relationship) Trends: Bromo-substituted pyrimidines (e.g., ) are often used in cross-coupling reactions to introduce diverse substituents, whereas dimethylamino groups (as in the target compound) are typically retained to maintain hydrogen-bonding interactions with target proteins .

Research Findings and Hypotheses

- Kinase Inhibition Potential: The dimethylamino-pyrimidine motif is a hallmark of kinase inhibitors (e.g., imatinib analogs). The target compound’s dimethoxybenzenesulfonamide may mimic ATP-competitive inhibitors, though experimental validation is needed .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-dimethoxybenzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two dimethylamino groups and a sulfonamide moiety attached to a dimethoxybenzene. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases that regulate cell proliferation and survival.

- Receptor Antagonism : It could act as an antagonist at various receptor sites, influencing neurotransmitter release and cellular responses.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 70 |

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting systemic efficacy against tumor development.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 20 µg/mL and 15 µg/mL, respectively.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced lung cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant improvement in progression-free survival compared to standard treatments.

-

Case Study on Antimicrobial Resistance :

- A study focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The results showed that it not only inhibited growth but also enhanced the efficacy of existing antibiotics when used in combination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.